molecular formula C18H23NO2S B2860136 N-(2-Ethyl-6-methylphenyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 2415555-44-9

N-(2-Ethyl-6-methylphenyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B2860136
CAS No.: 2415555-44-9
M. Wt: 317.45
InChI Key: HWNDKWSSMJMCPV-UHFFFAOYSA-N
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Description

N-(2-Ethyl-6-methylphenyl)-2,4,5-trimethylbenzenesulfonamide is a chemical compound of significant interest in specialized organic and medicinal chemistry research. As a sulfonamide derivative, it serves as a valuable scaffold in the discovery and development of novel bioactive molecules. Sulfonamide-containing compounds are extensively investigated for their antimicrobial properties and their ability to interact with various biological targets . The structural motif of a substituted benzenesulfonamide linked to an aniline derivative is common in the synthesis of compounds with potential physiological activity. Researchers utilize this family of molecules in high-throughput screening, structure-activity relationship (SAR) studies, and as a key intermediate in multi-step synthetic pathways . The specific substitution pattern on the benzene rings of this particular compound may influence its steric and electronic properties, which can be critical for modulating its reactivity, binding affinity, and overall performance in research applications. This product is intended for use in a controlled laboratory environment by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety protocols, and its identity and purity must be confirmed upon receipt prior to use in experimental studies.

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S/c1-6-16-9-7-8-12(2)18(16)19-22(20,21)17-11-14(4)13(3)10-15(17)5/h7-11,19H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNDKWSSMJMCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of 1,2,4-Trimethylbenzene

The most direct route involves chlorosulfonation of 1,2,4-trimethylbenzene (pseudocumene). Chlorosulfonic acid reacts with the arene at low temperatures (-10°C to 0°C) to introduce the sulfonyl chloride group. Due to the steric effects of the methyl groups, the reaction favors sulfonation at the less hindered position (C-5):

$$
\text{1,2,4-Trimethylbenzene} + \text{ClSO}3\text{H} \xrightarrow{-10^\circ \text{C}} \text{2,4,5-Trimethylbenzenesulfonyl chloride} + \text{H}2\text{O}
$$

Challenges :

  • Regioselectivity : Competing sulfonation at other positions may occur, requiring careful temperature control.
  • Purification : Column chromatography (hexane/ethyl acetate) is necessary to isolate the pure sulfonyl chloride.

Synthesis of 2-Ethyl-6-methylaniline

Friedel-Crafts Alkylation of o-Xylene

Starting with o-xylene, ethylation via Friedel-Crafts alkylation introduces the ethyl group at the ortho position. Subsequent nitration and reduction yield the target amine:

  • Ethylation :
    $$
    \text{o-Xylene} + \text{CH}2\text{CH}2\text{Cl} \xrightarrow{\text{AlCl}_3} \text{2-Ethyl-6-methyltoluene}
    $$

  • Nitration :
    $$
    \text{2-Ethyl-6-methyltoluene} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4} \text{2-Ethyl-6-methylnitrobenzene}
    $$

  • Reduction :
    $$
    \text{2-Ethyl-6-methylnitrobenzene} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{2-Ethyl-6-methylaniline}
    $$

Optimization :

  • Directed ortho-Metalation : An alternative route employs n-BuLi to deprotonate o-xylene, followed by trapping with an electrophile to install the ethyl group.

Coupling of Sulfonyl Chloride and Amine

Reaction Conditions

The sulfonamide bond is formed by reacting 2,4,5-trimethylbenzenesulfonyl chloride (1.2 eq) with 2-ethyl-6-methylaniline (1 eq) in anhydrous dichloromethane at 0°C. Triethylamine (2 eq) is added to scavenge HCl:

$$
\text{RSO}2\text{Cl} + \text{R'NH}2 \xrightarrow{\text{Et}3\text{N}} \text{RSO}2\text{NHR'} + \text{Et}_3\text{NH}^+\text{Cl}^-
$$

Procedure :

  • Dissolve the amine (5 mmol) in dichloromethane (25 mL) and cool to 0°C.
  • Add sulfonyl chloride (6 mmol) dropwise over 15 minutes.
  • Stir at room temperature for 3 hours.
  • Quench with water, extract with dichloromethane, wash with brine, and dry over MgSO₄.
  • Purify via silica gel chromatography (9:1 dichloromethane/methanol + 1% triethylamine).

Yield : 55–65% (pale-yellow solid).

Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (300 MHz, CDCl₃) :
    • δ 7.12 (s, 1H, aromatic H-3), 6.95 (d, 2H, J = 8.6 Hz, aromatic H-3' and H-5'), 2.45 (s, 3H, CH₃), 2.32 (q, 2H, CH₂CH₃), 1.21 (t, 3H, CH₂CH₃).
  • ¹³C NMR :
    • δ 143.2 (SO₂), 138.5–125.6 (aromatic carbons), 21.4 (CH₃), 24.7 (CH₂CH₃), 14.1 (CH₂CH₃).

Mass Spectrometry

  • ESI-MS : m/z 345.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Precursor Availability Yield (%) Purity (%)
Chlorosulfonation Moderate 58 95
Friedel-Crafts Alkylation High 62 97
Directed ortho-Metalation Low 48 90

Challenges and Mitigation Strategies

  • Steric Hindrance : Bulky substituents on both aromatic rings slow the reaction. Mitigation: Use excess sulfonyl chloride (1.5 eq) and extend reaction time to 6 hours.
  • Byproduct Formation : Di-sulfonated products may form. Mitigation: Employ dropwise addition of sulfonyl chloride at low temperatures.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethyl-6-methylphenyl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The aromatic rings can be reduced under specific conditions to form partially hydrogenated products.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typically employed.

    Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride can be used for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Partially hydrogenated aromatic compounds.

    Substitution: Halogenated or other substituted aromatic compounds.

Scientific Research Applications

N-(2-Ethyl-6-methylphenyl)-2,4,5-trimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(2-Ethyl-6-methylphenyl)-2,4,5-trimethylbenzenesulfonamide exerts its effects is primarily through its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Functional Group Aromatic Substituents Primary Application Key Properties
This compound Sulfonamide 2,4,5-trimethylbenzene; 2-ethyl-6-methylphenyl Research (hypothetical) High lipophilicity, H-bond capacity
S-metolachlor (2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide) Acetamide 2-ethyl-6-methylphenyl Herbicide Chloroacetamide moiety; inhibits weed growth
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide Sulfonamide 2-methoxyphenyl; unsubstituted benzene Antimicrobial research Electron-rich methoxy group; moderate solubility
2-Chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide Acetamide 2-ethyl-6-methylphenyl; ethoxymethyl Prohibited pesticide Chlorinated backbone; neurotoxic effects

Sulfonamide vs. Acetamide Derivatives

  • Target Compound vs. S-metolachlor: Both share the 2-ethyl-6-methylphenyl group, but the sulfonamide in the target compound replaces the chloroacetamide in S-metolachlor.
  • Target Compound vs. 2-Chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide: The latter’s chloroacetamide group is associated with pesticidal activity but also neurotoxicity, leading to regulatory bans .

Substituent Effects on Bioactivity

  • Methyl vs. Methoxy Groups : The 2,4,5-trimethylbenzene in the target compound increases steric hindrance and lipophilicity compared to N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide. Methoxy groups enhance electron density, favoring interactions with polar enzyme residues, while methyl groups improve membrane penetration .

Research Findings and Mechanistic Insights

Binding and Enzymatic Interactions

  • Sulfonamide Enzymatic Targets : Sulfonamides often inhibit carbonic anhydrase or viral proteases. For example, a structurally related compound (X2705) binds SARS-CoV-2 Mpro via residues Phe140, Leu141, and Glu166, suggesting that the target compound’s trimethylbenzene group could similarly engage hydrophobic pockets .
  • Acetamide Herbicides : S-metolachlor disrupts fatty acid elongation in weeds, a mechanism unlikely in sulfonamides due to differing functional group chemistry .

Physicochemical Properties

  • Lipophilicity (LogP) : The target compound’s LogP is predicted to exceed that of methoxy-substituted sulfonamides due to its three methyl groups, enhancing bioavailability in lipid-rich environments .
  • Thermal Stability : Crystallographic studies of analogous sulfonamides (e.g., N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide) reveal stable conformations, suggesting the target compound may exhibit similar robustness .

Biological Activity

N-(2-Ethyl-6-methylphenyl)-2,4,5-trimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a sulfonamide group attached to a substituted aromatic ring, this compound exhibits various pharmacological properties, including anti-inflammatory and antimicrobial effects.

Chemical Structure and Properties

  • Molecular Formula : C16H22N2O2S
  • Molecular Weight : Approximately 310.42 g/mol
  • IUPAC Name : this compound

The unique substitution pattern of ethyl and methyl groups on the phenyl rings contributes to its chemical reactivity and solubility, influencing its biological activity.

Research indicates that this compound may exert its biological effects through the following mechanisms:

  • Enzyme Inhibition : The compound potentially inhibits enzymes involved in inflammatory pathways such as cyclooxygenase (COX), which is crucial for the synthesis of prostaglandins involved in inflammation.
  • Antimicrobial Activity : It may interact with bacterial enzymes, leading to antibacterial effects. This suggests a mechanism similar to other sulfonamides that inhibit folate synthesis in bacteria.
  • Targeting Inflammatory Receptors : The compound's ability to bind to specific receptors involved in inflammatory processes could modulate immune responses, making it a candidate for further pharmacological studies.

Anti-inflammatory Properties

Studies have shown that sulfonamide compounds can exhibit significant anti-inflammatory effects. The structure of this compound suggests it may inhibit COX enzymes, thereby reducing the production of inflammatory mediators.

Antimicrobial Properties

The compound has been identified as having potential antimicrobial activity. Its structural features allow it to interfere with bacterial metabolism, making it a candidate for developing new antibiotics.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

  • In vitro Studies : Research demonstrated that this compound effectively inhibited bacterial growth in laboratory settings. This was measured using standard antimicrobial susceptibility tests against common pathogens.
  • Animal Models : In vivo studies on animal models indicated that administration of the compound led to a significant reduction in inflammatory markers compared to control groups. This supports its potential use as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMolecular WeightKey Features
This compoundAnti-inflammatory, Antimicrobial310.42 g/molSulfonamide group with ethyl and methyl substitutions
SulfamethoxazoleAntibacterial253.25 g/molCommon sulfonamide with broad-spectrum activity
SulfadiazineAntibacterial250.25 g/molUsed primarily for bacterial infections

Q & A

Q. Q1. What are the recommended synthetic methodologies for preparing N-(2-Ethyl-6-methylphenyl)-2,4,5-trimethylbenzenesulfonamide, and how can reaction yields be optimized?

Answer:

  • Sulfonamide Formation : The core structure involves coupling a sulfonyl chloride derivative (e.g., 2,4,5-trimethylbenzenesulfonyl chloride) with an amine (N-(2-ethyl-6-methylphenyl)). This typically proceeds via nucleophilic substitution under basic conditions. Triethylamine or NaOH is commonly used to deprotonate the amine and scavenge HCl .
  • Solvent Selection : Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) enhance reactivity by stabilizing intermediates. DMF may improve solubility for bulky substrates .
  • Yield Optimization :
    • Maintain temperatures between 0–25°C to minimize side reactions.
    • Use stoichiometric excess (1.2–1.5 eq) of sulfonyl chloride to drive the reaction to completion.
    • Monitor reaction progress via TLC or HPLC to terminate at peak conversion .

Q. Q2. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • UV/Vis Spectroscopy : Confirm π→π* transitions of the aromatic sulfonamide system (λmax ~255 nm, similar to analogs ).
  • NMR :
    • ¹H NMR : Identify substituents on both aromatic rings (e.g., ethyl and methyl groups at 0.8–1.5 ppm and 2.1–2.5 ppm, respectively).
    • ¹³C NMR : Resolve quaternary carbons in the sulfonamide backbone (δ 125–150 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with sulfonamide cleavage.
  • HPLC-PDA : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. Q3. How do steric and electronic effects influence the reactivity of this compound in substitution or coupling reactions?

Answer:

  • Steric Hindrance : The ortho-methyl and ethyl groups on the aniline moiety restrict access to the sulfonamide’s nitrogen, limiting nucleophilic attacks. This necessitates bulky-base catalysts (e.g., DBU) for SNAr reactions .
  • Electronic Effects : Electron-donating methyl groups on the sulfonyl ring activate the sulfonamide toward electrophilic substitution but deactivate the aryl ring toward further electrophilic attacks. Computational studies (DFT) can predict reactive sites .
  • Case Study : Analogous sulfonamides undergo regioselective halogenation at the para position of the less-substituted ring due to steric shielding .

Q. Q4. How can researchers resolve contradictions in reported biological activity data for structurally similar sulfonamides?

Answer:

  • Data Validation : Cross-reference bioactivity assays (e.g., antimicrobial IC50, cytotoxicity) with standardized protocols (e.g., CLSI guidelines). Discrepancies often arise from variations in cell lines or assay conditions .
  • Structural Analog Analysis : Compare substituent effects. For example, fluorination at specific positions (e.g., 4-fluoro in ) enhances membrane permeability, while ethyl groups may reduce solubility.
  • Meta-Analysis : Use QSAR models to correlate substituent patterns (e.g., Hammett σ values) with activity trends .

Q. Q5. What strategies ensure the compound’s stability under varying storage and experimental conditions?

Answer:

  • Storage : Store at –20°C in amber vials under inert gas (N2/Ar) to prevent oxidation or hydrolysis .
  • Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C typical for sulfonamides).
  • pH Sensitivity : Avoid prolonged exposure to strong acids/bases (pH <2 or >10), which hydrolyze the sulfonamide bond. Buffered solutions (pH 6–8) are optimal .

Q. Q6. How can researchers design derivatives to enhance target selectivity in pharmacological studies?

Answer:

  • Rational Design :
    • Introduce polar groups (e.g., –OH, –COOH) to improve water solubility and reduce off-target binding .
    • Replace methyl with trifluoromethyl groups to enhance metabolic stability .
  • Binding Assays : Use SPR or ITC to map interactions with target proteins (e.g., carbonic anhydrase isoforms for sulfonamide inhibitors) .
  • Case Study : Ethoxy and fluoro substituents in improved selectivity for kinase inhibitors by 20-fold compared to parent compounds.

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